molecular formula C21H15N3O6 B12456029 3-{[(2-{[(4-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid

3-{[(2-{[(4-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid

Cat. No.: B12456029
M. Wt: 405.4 g/mol
InChI Key: BMRFLBIXOISYET-UHFFFAOYSA-N
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Description

3-[2-(4-NITROBENZAMIDO)BENZAMIDO]BENZOIC ACID is a complex organic compound characterized by the presence of multiple benzamide groups and a nitro functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-NITROBENZAMIDO)BENZAMIDO]BENZOIC ACID typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-nitrobenzoic acid and 2-aminobenzoic acid derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-NITROBENZAMIDO)BENZAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(4-NITROBENZAMIDO)BENZAMIDO]BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(4-NITROBENZAMIDO)BENZAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antiproliferative effects. The benzamide groups may also interact with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-NITROBENZAMIDO)BENZAMIDO]BENZOIC ACID is unique due to the presence of both nitro and benzamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C21H15N3O6

Molecular Weight

405.4 g/mol

IUPAC Name

3-[[2-[(4-nitrobenzoyl)amino]benzoyl]amino]benzoic acid

InChI

InChI=1S/C21H15N3O6/c25-19(13-8-10-16(11-9-13)24(29)30)23-18-7-2-1-6-17(18)20(26)22-15-5-3-4-14(12-15)21(27)28/h1-12H,(H,22,26)(H,23,25)(H,27,28)

InChI Key

BMRFLBIXOISYET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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